Hydroxyethoxy Linker Differentiation vs. Directly Linked Urea Analogs
The target compound incorporates a 2-(2-hydroxyethoxy)ethyl linker between the urea core and the thiophene ring, whereas simpler analogs such as 1-(3,4-dimethylphenyl)-3-(thiophen-2-ylmethyl)urea (CAS not specified in search results) or 1-(2,6-dimethylphenyl)-3-thiophen-2-ylurea lack this flexible, hydrophilic spacer . In the broader thiophene-urea kinase inhibitor class, linker length and composition are known to modulate both potency and selectivity; for example, optimized S6K inhibitors with tailored linkers achieve IC50 values as low as 52 nM, while minimally linked analogs show substantially weaker activity [1]. The hydroxyethoxy group is also expected to enhance aqueous solubility relative to directly linked aryl-thiophene ureas, although specific solubility data for this compound are not publicly available.
| Evidence Dimension | Linker composition and its impact on potency/selectivity |
|---|---|
| Target Compound Data | Contains 2-(2-hydroxyethoxy)ethyl linker; molecular formula C17H22N2O3S |
| Comparator Or Baseline | 1-(3,4-dimethylphenyl)-3-(thiophen-2-ylmethyl)urea (lacks hydroxyethoxy linker); 1-(2,6-dimethylphenyl)-3-thiophen-2-ylurea (directly linked) |
| Quantified Difference | Not quantifiable for this specific compound due to absence of public data; class-level S6K inhibitors show >10-fold potency variation with linker modifications |
| Conditions | In vitro kinase inhibition assays (class-level reference from S6K inhibitor literature) |
Why This Matters
The hydroxyethoxy linker is a key structural differentiator that likely influences both target binding kinetics and physicochemical properties, making this compound a distinct chemical entity not interchangeable with simpler analogs.
- [1] Ye P, et al. Potent and selective thiophene urea-templated inhibitors of S6K. Bioorg Med Chem Lett. 2011;21(2):849-52. View Source
